molecular formula C19H12ClNO3S B3573702 (2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile CAS No. 64251-72-5

(2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile

Cat. No.: B3573702
CAS No.: 64251-72-5
M. Wt: 369.8 g/mol
InChI Key: WKAAGINOOPBGAC-LDADJPATSA-N
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Description

“3-[5-(4-chlorophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile” is a complex organic compound. It contains several functional groups, including a chlorophenyl group, a furyl group, a phenylsulfonyl group, and an acrylonitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acrylonitrile group could undergo addition reactions, and the chlorophenyl group could participate in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acrylonitrile group could make the compound polar and potentially increase its reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

As with any chemical compound, handling “3-[5-(4-chlorophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile” would require appropriate safety precautions. Without specific data, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The study of novel organic compounds like “3-[5-(4-chlorophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile” is a vibrant area of research in chemistry. Potential future directions could include exploring its reactivity, studying its potential uses in various chemical reactions, or investigating any biological activity .

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO3S/c20-15-8-6-14(7-9-15)19-11-10-16(24-19)12-18(13-21)25(22,23)17-4-2-1-3-5-17/h1-12H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAAGINOOPBGAC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360517
Record name ZINC00858333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64251-72-5
Record name ZINC00858333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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